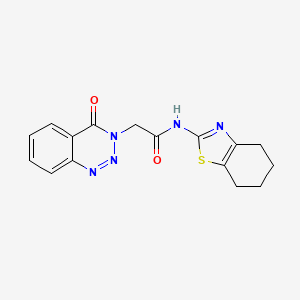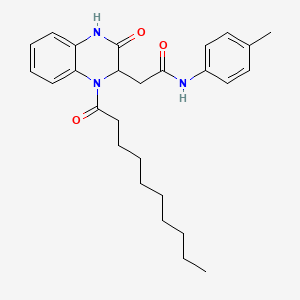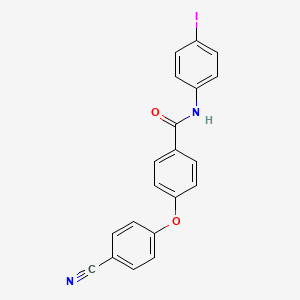
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine and benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzotriazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the benzothiazole ring: This involves the cyclization of thiourea derivatives with appropriate aldehydes or ketones.
Coupling of the two rings: The final step involves the coupling of the benzotriazine and benzothiazole rings through an acetamide linkage, which can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the benzotriazine ring, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Material Science: The compound may be used as a building block for the synthesis of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazine Derivatives: Compounds such as 1,2,3-benzotriazine-4(3H)-one and its derivatives.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its derivatives.
Uniqueness
The uniqueness of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its combined structural features of both benzotriazine and benzothiazole rings, which may confer unique biological and chemical properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C16H15N5O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N5O2S/c22-14(18-16-17-12-7-3-4-8-13(12)24-16)9-21-15(23)10-5-1-2-6-11(10)19-20-21/h1-2,5-6H,3-4,7-9H2,(H,17,18,22) |
Clé InChI |
ITVGTLIGEUIJFF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
![2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15152437.png)
methanone](/img/structure/B15152445.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B15152446.png)
![4-{[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15152453.png)

![3-hydroxy-7,7-dimethyl-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152472.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B15152477.png)
![2-{[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol](/img/structure/B15152484.png)
![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15152490.png)

